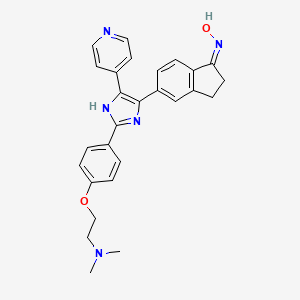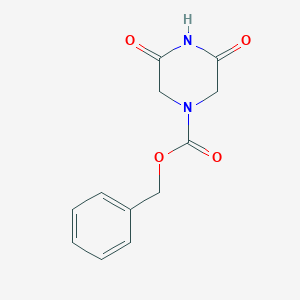
1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol
Übersicht
Beschreibung
1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol is an organic compound with a unique structure that incorporates a fluorine atom, a pentyloxy group, and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis via Grignard Reaction:
Starting Materials: 5-Fluoro-2-(pentyloxy)benzaldehyde and a Grignard reagent such as phenylmagnesium bromide.
Reaction Conditions: The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere.
Procedure: The Grignard reagent is added dropwise to a solution of the aldehyde, followed by work-up and purification to yield 1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol.
Industrial Production Methods:
Catalytic Hydrogenation:
Starting Materials: 1-(5-Fluoro-2-(pentyloxy)phenyl)ethanone.
Catalyst: Palladium on carbon (Pd/C).
Reaction Conditions: The reaction is conducted under hydrogen gas at elevated pressure and room temperature.
Procedure: The ketone is hydrogenated in the presence of the catalyst to produce the desired ethanol compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Reflux in a suitable solvent.
Products: Conversion of the alcohol group to a carbonyl group, forming 1-(5-Fluoro-2-(pentyloxy)phenyl)ethanone.
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions.
Products: Reduction of the carbonyl group back to the alcohol.
Substitution:
Reagents: Nucleophiles like sodium alkoxides.
Conditions: Aprotic solvent, typically at elevated temperatures.
Products: Substitution of the fluorine atom, yielding various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol has demonstrated significant potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Serves as a probe in studying biological pathways involving fluorine-containing compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its possible therapeutic properties.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
Mechanism: The compound exerts its effects primarily through interactions with specific molecular targets. The presence of the fluorine atom enhances its binding affinity and selectivity in various biochemical pathways. Molecular Targets and Pathways: Inhibits or modifies enzyme activity by forming stable complexes, affecting metabolic and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-5-methoxyphenyl)ethanol:
Similar structure but differs in the position and type of substituent.
1-(4-Fluoro-2-(pentyloxy)phenyl)ethanol:
Similar pentyloxy group but fluorine positioned differently.
1-(5-Chloro-2-(pentyloxy)phenyl)ethanol:
Chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness:
1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol's unique structure, incorporating both fluorine and pentyloxy groups, confers distinct physicochemical and biological properties, making it a valuable compound for diverse applications.
That should cover the essentials—hope you find it useful!
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-pentoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-3-4-5-8-16-13-7-6-11(14)9-12(13)10(2)15/h6-7,9-10,15H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCSQXKERMATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)F)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234643 | |
| Record name | Benzenemethanol, 5-fluoro-α-methyl-2-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443303-70-5 | |
| Record name | Benzenemethanol, 5-fluoro-α-methyl-2-(pentyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443303-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 5-fluoro-α-methyl-2-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-[(methylthio)methyl]benzoate](/img/structure/B7944348.png)

![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B7944368.png)




![Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7944419.png)

